Cas no 2228627-78-7 (6-methoxy-2-(2-nitroethyl)-1H-indole)

6-メトキシ-2-(2-ニトロエチル)-1H-インドールは、インドール骨格にメトキシ基とニトロエチル基が導入された有機化合物です。この構造は、医薬品中間体や生理活性物質の合成において重要な役割を果たします。特に、ニトロ基の反応性を利用した多段階合成や、メトキシ基の電子供与性による分子設計が可能です。高い純度と安定性を有し、複雑な誘導体合成の出発原料として優れた特性を示します。また、その特異的な構造は神経科学分野やアルカロイド類の研究においても有用性が期待されています。

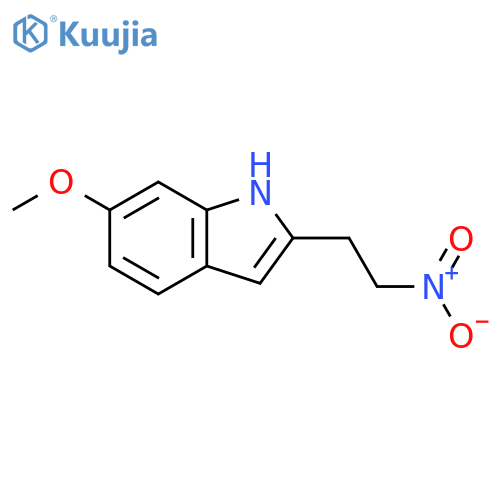

2228627-78-7 structure

商品名:6-methoxy-2-(2-nitroethyl)-1H-indole

6-methoxy-2-(2-nitroethyl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 6-methoxy-2-(2-nitroethyl)-1H-indole

- EN300-1773981

- 2228627-78-7

-

- インチ: 1S/C11H12N2O3/c1-16-10-3-2-8-6-9(4-5-13(14)15)12-11(8)7-10/h2-3,6-7,12H,4-5H2,1H3

- InChIKey: ZFIHKQWIGNBXMI-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC2C=C(CC[N+](=O)[O-])NC=2C=1

計算された属性

- せいみつぶんしりょう: 220.08479225g/mol

- どういたいしつりょう: 220.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

6-methoxy-2-(2-nitroethyl)-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1773981-0.5g |

6-methoxy-2-(2-nitroethyl)-1H-indole |

2228627-78-7 | 0.5g |

$1247.0 | 2023-09-20 | ||

| Enamine | EN300-1773981-10.0g |

6-methoxy-2-(2-nitroethyl)-1H-indole |

2228627-78-7 | 10g |

$5590.0 | 2023-06-03 | ||

| Enamine | EN300-1773981-10g |

6-methoxy-2-(2-nitroethyl)-1H-indole |

2228627-78-7 | 10g |

$5590.0 | 2023-09-20 | ||

| Enamine | EN300-1773981-5g |

6-methoxy-2-(2-nitroethyl)-1H-indole |

2228627-78-7 | 5g |

$3770.0 | 2023-09-20 | ||

| Enamine | EN300-1773981-5.0g |

6-methoxy-2-(2-nitroethyl)-1H-indole |

2228627-78-7 | 5g |

$3770.0 | 2023-06-03 | ||

| Enamine | EN300-1773981-0.1g |

6-methoxy-2-(2-nitroethyl)-1H-indole |

2228627-78-7 | 0.1g |

$1144.0 | 2023-09-20 | ||

| Enamine | EN300-1773981-2.5g |

6-methoxy-2-(2-nitroethyl)-1H-indole |

2228627-78-7 | 2.5g |

$2548.0 | 2023-09-20 | ||

| Enamine | EN300-1773981-0.05g |

6-methoxy-2-(2-nitroethyl)-1H-indole |

2228627-78-7 | 0.05g |

$1091.0 | 2023-09-20 | ||

| Enamine | EN300-1773981-1.0g |

6-methoxy-2-(2-nitroethyl)-1H-indole |

2228627-78-7 | 1g |

$1299.0 | 2023-06-03 | ||

| Enamine | EN300-1773981-0.25g |

6-methoxy-2-(2-nitroethyl)-1H-indole |

2228627-78-7 | 0.25g |

$1196.0 | 2023-09-20 |

6-methoxy-2-(2-nitroethyl)-1H-indole 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

2228627-78-7 (6-methoxy-2-(2-nitroethyl)-1H-indole) 関連製品

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量